molecular formula C15H26N4O7S2 B000678 Doripenem hydrate CAS No. 364622-82-2

Doripenem hydrate

Cat. No. B000678
CAS RN: 364622-82-2
M. Wt: 438.5 g/mol
InChI Key: NTUBEBXBDGKBTJ-WGLOMNHJSA-N
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Description

Doripenem Hydrate, also known as Doripenem monohydrate, is a broad-spectrum carbapenem antibiotic. It is marketed under the brand name Doribax by Janssen. This compound is used to treat complicated intra-abdominal and urinary tract infections. It was approved by the FDA in 2007 .

Scientific Research Applications

Doripenem Hydrate has a wide range of applications in scientific research:

Mechanism of Action

Doripenem Hydrate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are responsible for peptidoglycan cross-linking during cell wall synthesis. This binding leads to the formation of stable acyl-enzymes, resulting in a weakened cell wall that eventually ruptures due to osmotic pressure .

Similar Compounds:

Uniqueness of this compound: this compound has a unique sulfamoylaminomethyl group that enhances its stability and activity against certain resistant bacterial strains. It also has a lower propensity to cause seizures compared to other carbapenems .

Safety and Hazards

Doripenem hydrate is toxic and can cause moderate to severe irritation to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

Doripenem hydrate plays a significant role in biochemical reactions. It interacts with bacterial enzymes called penicillin-binding proteins (PBPs) to form stable acyl-enzymes . This interaction inhibits the PBPs, leading to a weakened bacterial cell wall, which eventually ruptures due to osmotic pressure forces .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of bacterial cell walls . This inhibition disrupts cell signaling pathways and alters gene expression, leading to cell death .

Molecular Mechanism

The mechanism of action of this compound is primarily through the inhibition of bacterial enzymes called penicillin-binding proteins (PBPs) . These PBPs are responsible for peptidoglycan cross-linking during the synthesis of the bacterial cell wall . By forming stable acyl-enzymes with these PBPs, this compound inactivates them, leading to a weakened cell wall and eventual cell rupture .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits time-dependent bactericidal activity . It is stable against beta-lactamases, including those with extended spectrum .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At therapeutic doses, this compound is effective against a range of Gram-positive and Gram-negative bacteria . At high doses, there may be an increased risk of adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily via dehydropeptidase-I into a microbiologically inactive ring-opened metabolite, doripenem-M1 . Doripenem does not appear to be a substrate of the hepatic CYP450 enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It penetrates bacterial cell walls by binding to bacterial enzymes termed penicillin-binding proteins (PBPs) .

Subcellular Localization

This compound is localized within the bacterial cell wall where it binds to penicillin-binding proteins (PBPs) . This binding leads to the formation of stable acyl-enzymes, which inactivate the PBPs and weaken the bacterial cell wall .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Doripenem Hydrate involves dissolving a rough product of Doripenem in water at 40-70°C. The solution is then cooled to 0-25°C, followed by the addition of activated carbon for decolorization. After stirring and filtering, the filtrate is further cooled to 0-10°C to separate the solid. The solid is then washed with a mixture of isopropanol and water (4:1 ratio) and dried at 40-60°C under reduced pressure until the moisture content is 4.4-5.5% .

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The process is designed to ensure high purity, low residual solvent content, and high stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Doripenem Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones .

properties

IUPAC Name

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O6S2.H2O/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25;/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25);1H2/t6-,7-,8+,9+,10-,11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUBEBXBDGKBTJ-WGLOMNHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)CNS(=O)(=O)N)C(=O)O)[C@@H](C)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60957788
Record name 6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-({5-[(sulfamoylamino)methyl]pyrrolidin-3-yl}sulfanyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60957788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

364622-82-2
Record name 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[[(3S,5S)-5-[[(aminosulfonyl)amino]methyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-, hydrate (1:1), (4R,5S,6S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364622-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doripenem hydrate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364622822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-({5-[(sulfamoylamino)methyl]pyrrolidin-3-yl}sulfanyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60957788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R,5S,6S)-6-[(1R)-1-HYDROXYETHYL]-4-METHYL-7-OXO-3-({(3S,5S)-5-[(SULFAMOYLAMINO)METHYL]PYRROLIDIN-3-YL}SULFANYL)-1-AZABICYCLO[3.2.0]HEPT-2-ENE-2-CARBOXYLIC ACID MONOHYDRATE (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DORIPENEM MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B035T6NKT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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